molecular formula C10H22O3 B15175989 1-(1,1-Diethoxyethoxy)butane CAS No. 85153-55-5

1-(1,1-Diethoxyethoxy)butane

Cat. No.: B15175989
CAS No.: 85153-55-5
M. Wt: 190.28 g/mol
InChI Key: URMLVTZNCGXLNB-UHFFFAOYSA-N
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Description

1-(1,1-Diethoxyethoxy)butane is a specialty acetal compound offered for research and development purposes. This chemical serves as a valuable synthetic intermediate in organic chemistry, particularly for the protection of carbonyl groups or as a precursor in multi-step synthesis. Researchers utilize this compound in developing novel pharmaceuticals, agrochemicals, and flavor and fragrance molecules. Its structure is analogous to other acetals, which are known for their utility in creating complex molecular architectures. As a reagent, it provides a stable, protected form for further chemical transformations under controlled conditions. This product is intended for use by qualified laboratory professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85153-55-5

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

1-(1,1-diethoxyethoxy)butane

InChI

InChI=1S/C10H22O3/c1-5-8-9-13-10(4,11-6-2)12-7-3/h5-9H2,1-4H3

InChI Key

URMLVTZNCGXLNB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)(OCC)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for 1 1,1 Diethoxyethoxy Butane

Elucidation of Established Synthetic Routes and Mechanistic Pathways

The most direct and well-established method for the synthesis of 1-(1,1-diethoxyethoxy)butane is the acid-catalyzed transacetalization reaction between butanol and 1,1-diethoxyethane. This reaction is an equilibrium process where an ethoxy group of 1,1-diethoxyethane is exchanged for a butoxy group from butanol.

The mechanism of this transacetalization is initiated by the protonation of one of the ethoxy groups on 1,1-diethoxyethane by an acid catalyst, typically a Brønsted acid. arkat-usa.org This protonation converts the ethoxy group into a good leaving group, ethanol (B145695). The departure of ethanol results in the formation of a resonance-stabilized carbocation. Subsequently, a molecule of butanol, acting as a nucleophile, attacks this carbocation. The final step involves the deprotonation of the resulting oxonium ion to yield the final product, this compound, and regenerate the acid catalyst. mdpi.comsci-hub.box This entire process is reversible. organic-chemistry.org

Alternative synthetic approaches to this compound are less direct and may involve the sequential formation of the ether and acetal (B89532) linkages. However, the transacetalization of 1,1-diethoxyethane with butanol remains the most practical route.

Optimizing the yield of this equilibrium-driven reaction is centered on shifting the equilibrium towards the product side. This can be effectively achieved by several methods. Employing a molar excess of butanol can drive the reaction forward. Another critical strategy is the removal of the ethanol by-product from the reaction mixture as it forms, often accomplished through distillation, which effectively displaces the equilibrium to favor the formation of this compound.

Development of Novel Catalytic Systems for Efficient Synthesis

The evolution of catalytic systems is pivotal for advancing the synthesis of acetals, aiming for improved reaction rates, higher selectivity, and more sustainable processes.

Traditional homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective for promoting acetal formation. researchgate.net Despite their efficacy, these catalysts present significant drawbacks, including challenges in their separation from the reaction products, potential for corrosion of equipment, and the generation of acidic waste streams.

Heterogeneous catalysts provide a compelling alternative to homogeneous systems, offering simplified product purification, catalyst recyclability, and often operate under milder reaction conditions. For the synthesis of acetals and related transacetalization reactions, a variety of solid acid catalysts have been successfully employed.

Acidic Ion-Exchange Resins: Macroporous resins such as Amberlyst-15 are highly effective solid acid catalysts for a range of organic transformations, including esterification, transesterification, and acetalization. arkat-usa.orgjetir.org Their high acid capacity and robust physical properties make them a preferred choice in many applications. researchgate.net

Zeolites: These crystalline aluminosilicates, such as H-Beta zeolite, possess well-defined microporous structures and tunable acidity. mdpi.com These properties allow them to function as shape-selective catalysts, leading to high conversion and selectivity in acetalization reactions under mild conditions. researchgate.net

Sulfated Zirconia: Sulfated zirconia is a strong solid acid catalyst that has demonstrated high activity in various acid-catalyzed reactions, including esterification and transesterification. iieta.orgnih.gov Its catalytic performance is attributed to the presence of strong Brønsted and Lewis acid sites on its surface.

Table 1: Comparison of Heterogeneous Catalysts for Acetal and Related Reactions

CatalystReactionReaction ConditionsConversion (%)Selectivity (%)Reference
Amberlyst-15 Transesterification of methyl stearate (B1226849) with n-butanolTemperature: Not specified, Catalyst loading: Not specified-- jetir.org
H-Beta Zeolite Acetalization of aldehydes/ketones with glycolMole ratio (aldehyde:glycol) 1:1.2, 2g catalyst/mol aldehyde, 2h>90>98 researchgate.net
Sulfated Zirconia Transesterification of triacetinTemperature: 70°C, 10 wt% catalyst, 3h96 (Yield)High iieta.org

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a significant area of research in synthetic chemistry. For the formation of acetals, Brønsted acid organocatalysts, such as phosphoric acid derivatives and sulfonic acids, have shown considerable promise. These catalysts can facilitate acetalization under mild conditions with high levels of selectivity. While specific applications of organocatalysts for the synthesis of this compound are not extensively documented, the fundamental principles of organocatalytic acetal formation are readily applicable.

Stereoselective Synthesis Approaches for Analogues and Related Compounds

The target molecule, 1-(diethoxymethoxy)butane, is achiral. Therefore, stereoselective synthesis is relevant for producing its chiral analogues, which possess one or more stereocenters. The creation of such analogues with high stereochemical purity relies on established asymmetric synthesis strategies, including substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.

Substrate-Controlled Synthesis: In this approach, an existing chiral center within the starting material directs the stereochemical outcome of the reaction. For instance, the synthesis of a chiral analogue from a chiral alcohol, such as (S)-2-butanol, would proceed via nucleophilic attack on an activated diethoxymethane (B1583516) equivalent. The pre-existing stereocenter in the alcohol influences the facial selectivity of the attack, leading to a diastereomeric mixture in which one isomer is favored. Research on the substitution reactions of acyclic β-alkoxy acetals shows that neighboring groups can electrostatically stabilize oxocarbenium ion intermediates, leading to high diastereoselectivity in nucleophilic additions. nih.gov

Chiral Auxiliary-Controlled Synthesis: A powerful strategy involves the temporary incorporation of a chiral auxiliary into an achiral substrate to guide the stereochemistry of a subsequent reaction. wikipedia.orgnumberanalytics.com This auxiliary, often derived from naturally occurring chiral molecules like amino acids or terpenes, creates a chiral environment that forces the reaction to proceed stereoselectively. nih.gov For example, an achiral carboxylic acid could be converted into an ester or amide with a chiral auxiliary. After a stereoselective transformation near the carbonyl group, the auxiliary is cleaved and can be recovered for reuse, yielding an enantiomerically enriched product. rsc.org While commonly used for C-C bond formation, the principle is applicable to the synthesis of complex chiral ethers and acetals. sfu.canii.ac.jp

Catalyst-Controlled Synthesis: The most elegant and efficient approach involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. kyoto-u.ac.jp This method avoids the need to append and remove a chiral auxiliary. Key developments include:

Chiral Brønsted Acids: These catalysts can activate substrates like trichloroacetimidate (B1259523) glycosyl donors, influencing the stereochemical course of glycosylation and acetal formation reactions. organic-chemistry.org

Chiral Phase-Transfer Catalysts: Hybrid catalysts, such as those combining thiourea (B124793) and ammonium (B1175870) salt functionalities, have been shown to promote the asymmetric O-alkylation of enols, yielding chiral acetals with high enantioselectivity through dynamic kinetic resolution. kyoto-u.ac.jp

Asymmetric Metal Catalysis: Palladium complexes with chiral ligands have been successfully employed in the asymmetric intermolecular hydroalkoxylation of allenes with phenols, producing acyclic O,O-acetals in high yields and with very good enantiomeric excesses. organic-chemistry.org

These methodologies provide a robust toolkit for accessing chiral analogues of this compound, which are valuable as chiral building blocks in more complex syntheses.

Table 1: Comparison of Stereoselective Synthesis Approaches for Chiral Acetals and Analogues

Approach Description Key Features Example Catalyst/Auxiliary Citation
Substrate Control An existing stereocenter in the substrate directs the formation of a new stereocenter. Relies on inherent molecular chirality; diastereoselectivity depends on the nature of the substrate and reaction conditions. N/A (inherent to substrate) nih.govacs.org
Auxiliary Control A recoverable chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. Broad applicability; requires additional steps for attachment and removal; high stereoselectivity is often achieved. Evans Oxazolidinones, SAMP/RAMP Hydrazines wikipedia.orgnih.govsfu.ca
Catalyst Control A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. Highly atom- and step-economical; avoids auxiliary attachment/removal; catalyst development can be challenging. Chiral Phosphoric Acids, Pd-BINAP, Thiourea derivatives kyoto-u.ac.jporganic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of commodity and fine chemicals like acetals is increasingly guided by the principles of green chemistry, which prioritize environmental benignity, efficiency, and sustainability. These principles are highly relevant to the production of this compound, focusing on the reduction of hazardous waste and the efficient use of resources.

Solvent-Free and Neoteric Solvent Methodologies

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents (VOCs), which pose environmental and health risks.

Solvent-Free Synthesis: Acetalization reactions are particularly well-suited to solvent-free conditions. jmchemsci.com These reactions can be performed by using one of the liquid reactants in excess or by simply mixing the reactants with a solid catalyst. researchgate.net

Heterogeneous Catalysis: Catalysts such as perchloric acid adsorbed on silica (B1680970) gel have proven to be extremely efficient for acetalization under solvent-free conditions using trialkyl orthoformates. organic-chemistry.orgorganic-chemistry.org This approach simplifies product purification, as the catalyst can be removed by simple filtration and potentially reused. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times in solvent-free acetal synthesis, leading to high yields in minutes rather than hours. ijsdr.org

Room Temperature Conditions: Highly efficient catalysts, such as heteropolyacids, can drive the solvent-free acetalization of alcohols to completion in as little as five minutes at room temperature, representing a highly sustainable and energy-efficient process. nih.gov

Neoteric Solvents: When a solvent is necessary, neoteric solvents offer a greener alternative to conventional organic solvents. rsc.org

Ionic Liquids (ILs): These are salts with low melting points that exhibit negligible vapor pressure, reducing air pollution. nih.gov ILs can be designed to have dual Brønsted-Lewis acidic properties, allowing them to function as both the reaction medium and the catalyst for acetal formation. Their immiscibility with many organic solvents facilitates easy product separation and catalyst recycling. nih.gov

Supercritical Fluids (scCO₂): Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive solvent alternative. Its properties can be tuned with changes in pressure and temperature, and it allows for simple, solvent-free product isolation by depressurization. rsc.org It is particularly attractive for reactions involving gaseous reagents or for facilitating catalyst recycling.

Table 2: Comparison of Synthesis Conditions for Acetal Formation

Method Catalyst Solvent Temperature Key Advantage Citation
Conventional p-Toluenesulfonic acid Toluene Reflux Established method google.com
Solvent-Free (Heterogeneous) Perchloric acid on SiO₂ None Room Temp Easy catalyst removal, mild conditions organic-chemistry.orgorganic-chemistry.org
Solvent-Free (Homogeneous) Heteropolyacid (PW₁₂) None Room Temp Extremely fast reaction, high efficiency nih.gov
Ionic Liquid Acidic Imidazolium IL Ionic Liquid 80-100 °C Recyclable catalyst/solvent system nih.gov

Atom Economy and Waste Minimization Strategies

Atom Economy: A core concept in green chemistry, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate stoichiometric byproducts, like substitutions and eliminations.

For the synthesis of 1-(diethoxymethoxy)butane, different routes exhibit vastly different atom economies:

High Atom Economy Route: The reaction of 1-butanol (B46404) with triethyl orthoformate is an excellent example of an atom-economical synthesis. In this transacetalization, the only byproduct is ethanol, which is a reactant in the industrial production of triethyl orthoformate, allowing for a potentially closed-loop process. The mechanism involves the orthoformate acting as both a reactant and a dehydrating agent. organic-chemistry.orgrsc.org CH₃(CH₂)₃OH + HC(OCH₂CH₃)₃ → CH₃(CH₂)₃OCH(OCH₂CH₃)₂ + CH₃CH2OH This reaction approaches 100% atom economy if the ethanol byproduct is valued or recycled.

Low Atom Economy Route: A hypothetical synthesis starting from 1-butanol and diethoxychloromethane would generate a stoichiometric amount of HCl, which must be neutralized, producing salt waste and lowering the atom economy significantly.

Waste Minimization Strategies: Beyond atom economy, a holistic approach to waste minimization considers all aspects of a chemical process.

Catalyst Selection: Replacing corrosive and stoichiometric mineral acids (e.g., HCl, H₂SO₄) with catalytic amounts of recyclable solid acids (zeolites, clays, functionalized polymers) or mild Lewis acids like bismuth triflate drastically reduces inorganic waste and simplifies purification. acs.orgacs.org

Reaction Design: The use of trialkyl orthoformates or divinyl ethers as reagents for acetalization is superior to methods requiring the physical removal of water (e.g., with a Dean-Stark apparatus). wikipedia.org These reagents act as chemical water scavengers, driving the reaction to completion without generating a separate aqueous waste stream. organic-chemistry.orgacs.org

Process Integration: Designing processes where byproducts from one step can be used as reagents in another is a hallmark of advanced, sustainable chemical manufacturing. rsc.org The recycling of ethanol from the orthoformate route is a prime example.

By embracing these green chemistry principles, the synthesis of this compound and its analogues can be achieved with minimal environmental impact, high efficiency, and improved economic viability.

Table of Mentioned Compounds

Compound Name
This compound
1-(Diethoxymethoxy)butane
1-Butanol
(S)-2-Butanol
Triethyl orthoformate
Ethanol
Toluene
p-Toluenesulfonic acid
Perchloric acid
Bismuth triflate

In Depth Reactivity and Mechanistic Studies of 1 1,1 Diethoxyethoxy Butane

Mechanistic Investigations of Acetal (B89532) Hydrolysis and Transacetalization Reactions

The core reactivity of 1-(1,1-diethoxyethoxy)butane revolves around its acetal functional group. Acetal hydrolysis and transacetalization are fundamental reactions that have been extensively studied for this class of compounds. wikipedia.orgbyjus.com

Kinetic and Thermodynamic Analysis of Acetal Cleavage

The cleavage of the acetal bonds in this compound is a reversible process that can be analyzed from both kinetic and thermodynamic standpoints. The hydrolysis of acetals is thermodynamically favored in the presence of a large excess of water, driving the equilibrium towards the formation of the corresponding aldehyde or ketone and alcohols. masterorganicchemistry.comorganicchemistrytutor.com In the case of this compound, hydrolysis yields butanal, ethanol (B145695), and 1-butoxyethanol.

Table 1: Predicted Thermodynamic Parameters for the Hydrolysis of this compound

ParameterPredicted ValueConditions
ΔG°< 0Excess water, acidic pH
ΔH°Small, slightly negative or positiveDependent on specific bond energies
ΔS°> 0Increased number of molecules in products

This table is based on the general principles of acetal hydrolysis and may not represent empirically determined values for this specific compound.

Influence of Acid Catalysis on Reaction Pathways

Acid catalysis is crucial for the hydrolysis and transacetalization of acetals. The mechanism of acid-catalyzed acetal hydrolysis generally proceeds through a series of steps involving protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. orgoreview.comyoutube.com This intermediate is then attacked by a water molecule (in hydrolysis) or an alcohol molecule (in transacetalization). youtube.com

The reaction can proceed through two primary mechanistic pathways, A-1 and A-2, depending on the structure of the acetal and the reaction conditions. The A-1 mechanism involves a unimolecular rate-determining step, which is the cleavage of the protonated acetal to form the oxocarbenium ion. The A-2 mechanism involves a bimolecular rate-determining step where the nucleophile (water or alcohol) attacks the protonated acetal. For most simple acetals, the A-1 mechanism is generally favored.

In the case of the mixed acetal this compound, there are two different alkoxy groups that can be protonated and depart. The relative rates of cleavage of the ethoxy and 1-ethoxybutoxy groups would depend on the stability of the respective leaving groups and the steric environment around the acetal carbon.

Exploration of Reactions Involving the Ether Linkage

Beyond the acetal functionality, this compound also contains ether linkages within its structure. The cleavage and modification of these ether bonds represent another facet of its reactivity.

C–O Bond Activation and Cleavage Methodologies

The carbon-oxygen bonds in ethers are generally stable and require specific conditions for activation and cleavage. acs.org Common methods for ether cleavage involve the use of strong acids (like HBr or HI) or Lewis acids. More recent methods have explored the use of transition metal catalysis for the activation of C-O bonds. rsc.org For this compound, the ether linkages are susceptible to cleavage under harsh acidic conditions, which would likely also lead to the hydrolysis of the acetal group. Selective cleavage of one ether linkage over the other or over the acetal would be a synthetic challenge requiring carefully controlled conditions.

Participation in Rearrangement and Cyclization Reactions

While there are no specific examples in the literature of this compound participating in rearrangement or cyclization reactions, molecules with similar functionalities can undergo such transformations. For instance, intramolecular reactions can occur if a nucleophilic group is present elsewhere in the molecule that can attack the electrophilic acetal carbon upon activation. libretexts.org The presence of multiple oxygen atoms could potentially direct or participate in metal-catalyzed cyclization reactions. The butoxy group could, under specific conditions, participate in rearrangements, although this is less common for simple alkyl ethers.

Role of this compound as a Chemical Precursor and Protecting Group

Acetal functional groups are widely used as protecting groups for aldehydes and ketones in organic synthesis due to their stability in neutral and basic conditions and their facile removal under acidic conditions. libretexts.orgchemistrysteps.com this compound can be considered a protected form of butanal. wikipedia.org The use of a mixed acetal could offer different deprotection kinetics compared to a symmetrical acetal like 1,1-diethoxybutane.

As a chemical precursor, this compound could potentially be used in the synthesis of other molecules. For example, transacetalization with a diol could lead to the formation of a cyclic acetal, a common motif in many natural products and pharmaceuticals. libretexts.orglibretexts.org Furthermore, modification of the butoxy or ethoxy groups through ether cleavage and subsequent functionalization could provide a route to more complex molecules.

Computational and Experimental Approaches to Reaction Pathway Elucidation

The elucidation of reaction pathways for a compound like this compound would involve a synergistic combination of computational modeling and experimental studies. These approaches are essential for identifying transient species, understanding the energetics of the reaction, and mapping the complete reaction coordinate.

The acid-catalyzed hydrolysis of acetals is known to proceed through the formation of a resonance-stabilized oxocarbenium ion as a key reactive intermediate. nih.govresearchgate.netchemistrysteps.comwikipedia.org In the case of this compound, protonation of one of the ethoxy groups would lead to its departure as ethanol, generating an oxocarbenium ion.

Experimental Identification:

Spectroscopic Techniques: In certain cases, highly stabilized reactive intermediates can be observed directly using spectroscopic methods like NMR at low temperatures. acs.org

Trapping Experiments: A common method to infer the existence of a transient intermediate is to use a trapping agent. For instance, the oxocarbenium ion formed during acetal hydrolysis can be trapped by nucleophiles like bisulfite ion, providing evidence for its formation. masterorganicchemistry.com

Kinetic Isotope Effects (KIEs): Measuring KIEs using isotopically labeled substrates can provide insight into the structure of the transition state and the nature of the intermediates formed. nih.gov

Computational Characterization:

The stability of this oxocarbenium ion would be a critical factor in determining the rate of the reaction. The presence of the second oxygen atom in the "diethoxyethoxy" moiety might influence the stability of this intermediate through inductive or field effects. nih.gov

Understanding the complete reaction mechanism requires a detailed analysis of the transition states that connect the reactants, intermediates, and products along the reaction pathway.

Computational Approaches:

Transition State Searching Algorithms: Computational chemistry provides powerful tools to locate transition state structures. These algorithms search the potential energy surface for saddle points that represent the highest energy barrier along the reaction coordinate. researchgate.netcdnsciencepub.com

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations can be performed to confirm that it connects the intended reactant and product states.

Energy Landscape Mapping: By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface or reaction profile can be constructed. researchgate.netnih.gov This map provides a quantitative understanding of the reaction's thermodynamics and kinetics. For acetal hydrolysis, theoretical studies have been used to model the energy barriers for the cleavage of the protonated form and have shown that the transition state often resembles the geometry of the oxocarbenium ion. cdnsciencepub.com

Experimental Approaches:

Activation Parameters: By studying the temperature dependence of the reaction rate, experimental activation parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined. These values provide crucial information about the transition state. For example, a negative entropy of activation in acetal hydrolysis suggests an ordered transition state, consistent with an A-2 mechanism where water is involved in the rate-determining step. osti.gov

Linear Free-Energy Relationships (LFERs): By studying the effect of substituents on the reaction rate (e.g., a Hammett plot), one can probe the development of charge in the transition state. A large negative ρ value for the hydrolysis of benzylidene acetals indicates a significant buildup of positive charge at the benzylic position in the transition state, consistent with an SN1-like mechanism. nih.gov

For this compound, a combination of these computational and experimental techniques would be necessary to fully elucidate its reaction pathways, characterize the fleeting intermediates and transition states, and understand the stereochemical course of its reactions.

Applications of 1 1,1 Diethoxyethoxy Butane in Advanced Organic Synthesis

Utilization as an Intermediate in the Synthesis of Complex Molecules

The application of 1-(1,1-Diethoxyethoxy)butane as a key intermediate in the synthesis of complex molecules is not well-documented in publicly accessible scientific research. As an orthoester, it possesses latent functionalities that could theoretically be exploited in multi-step synthetic sequences.

Precursors for Pharmaceutical and Agrochemical Intermediates

There is currently no direct evidence in the scientific literature to suggest that this compound is utilized as a precursor for the synthesis of pharmaceutical or agrochemical intermediates. While the broader class of orthoesters can be valuable in the synthesis of complex organic molecules, specific examples involving this compound are not reported.

Building Blocks for Natural Product Synthesis

A review of synthetic routes towards various natural products does not indicate the use of this compound as a building block. Natural product synthesis often employs unique and highly functionalized intermediates, and at present, this compound does not appear to be a commonly used component in these intricate synthetic pathways.

Role in Carbon-Carbon Bond Forming Reactions

The direct participation of this compound in significant carbon-carbon bond-forming reactions has not been a subject of detailed investigation in published research. The general reactivity of orthoesters suggests potential, but specific methodologies have not been developed around this particular compound.

Wittig and Related Olefination Reactions

There is no scientific literature available that describes the use of this compound in Wittig reactions or other related olefination processes. These reactions typically involve aldehydes and ketones reacting with phosphorus ylides, and the structure of this compound does not lend itself to direct participation in this type of transformation without prior conversion to a suitable carbonyl compound.

Additions to Carbonyl Compounds

The role of this compound in addition reactions to carbonyl compounds is not documented. While orthoesters can be used to generate electrophilic species under acidic conditions that could, in principle, react with carbonyls, specific studies detailing such applications for this compound are absent from the chemical literature.

Development of Functionalized Materials Precursors

Scientific research has not yet explored the potential of this compound as a precursor for the development of functionalized materials. The synthesis of polymers, dendrimers, or other advanced materials often relies on monomers with specific reactive groups, and the utility of this compound in that context has not been established.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of each starting material. tcichemicals.com The design of novel MCRs often relies on the creative use of functionalized substrates.

Theoretically, this compound could participate in MCRs in several ways. Under acidic conditions, the orthoester functionality could act as a precursor to a reactive oxocarbenium ion. This intermediate could then be trapped by a nucleophile, initiating a cascade of bond-forming events with other components in the reaction mixture.

For instance, in a hypothetical Passerini-type reaction, which typically involves an isocyanide, a carboxylic acid, and a carbonyl compound, organic-chemistry.org this compound could potentially serve as a latent aldehyde. Acid-catalyzed hydrolysis would release butanal, which could then engage in the three-component coupling. However, no specific examples of this have been reported in the literature.

Similarly, in Ugi-type four-component reactions, which combine an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, illinois.edu the in situ generation of butanal from this compound could be envisioned as a key step. This would allow for the incorporation of a butyl side chain into the final α-acylamino amide product.

A summary of potential, though currently undocumented, MCR applications is presented in Table 1.

Table 1: Theoretical Multi-Component Reaction Applications of this compound

MCR TypePotential Role of this compoundExpected Product Feature
Passerini ReactionLatent source of butanalα-Acyloxy-N-butylamide
Ugi ReactionLatent source of butanalN-Acyl-N-butylamino acid amide
Hantzsch Dihydropyridine SynthesisLatent source of butanal4-Propyl-1,4-dihydropyridine derivative
Biginelli ReactionLatent source of butanal4-Propyl-dihydropyrimidinone derivative

This table is based on theoretical applications and does not represent experimentally verified data.

Methodological Studies for Chemo-, Regio-, and Stereoselective Transformations

The development of selective transformations is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules. masterorganicchemistry.com The differential reactivity of the functional groups within this compound could, in principle, be exploited in such studies.

Chemoselectivity: The term chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the orthoester is generally more labile to acid-catalyzed hydrolysis than the acetal (B89532) linkage. This difference could be harnessed to selectively unmask a carbonyl group while the butoxy ether remains intact.

Regioselectivity: Regioselectivity describes the preference for bond formation at one position over another. masterorganicchemistry.com In reactions involving the cleavage of the C-O bonds of the orthoester, the selective departure of either an ethoxy or a butoxy group could be influenced by the choice of Lewis acid or reaction conditions. This would lead to the formation of different carbocation intermediates and ultimately, different products.

Stereoselectivity: Stereoselective reactions favor the formation of one stereoisomer over others. masterorganicchemistry.comyoutube.comkhanacademy.org While this compound itself is achiral, its reaction with chiral substrates or in the presence of chiral catalysts could lead to the formation of stereochemically enriched products. For example, the addition of a chiral nucleophile to the oxocarbenium ion derived from this compound could proceed with facial selectivity.

Table 2 outlines hypothetical research directions for exploring the selective transformations of this compound.

Table 2: Hypothetical Methodological Studies for Selective Transformations

Selectivity TypeProposed StudyPotential Outcome
ChemoselectivePartial hydrolysis with a mild acid catalyst.Selective formation of ethyl 1-butoxyacetate.
RegioselectiveLewis acid-mediated reaction with a nucleophile.Selective displacement of either the ethoxy or butoxy group.
StereoselectiveReaction with a chiral alcohol in the presence of an acid catalyst.Diastereoselective formation of a new chiral acetal.

This table presents hypothetical research avenues and is not based on published experimental results.

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Application of Multi-Dimensional NMR Spectroscopy for Complex Reaction Mixtures and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of complex reaction mixtures, allowing for the identification and quantification of reactants, products, and transient intermediates. In the context of the formation of 1-(1,1-diethoxyethoxy)butane, which could be synthesized from the reaction of an appropriate orthoester with butanol or via other acetal (B89532) exchange reactions, monitoring the reaction progress is crucial.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in assigning the proton (¹H) and carbon-¹³ (¹³C) signals of the various species in the reaction mixture. For instance, in a reaction to form this compound, one could expect to observe the starting materials, the final product, and potentially hemiacetal or other orthoester intermediates.

A hypothetical study could involve monitoring the acid-catalyzed reaction of triethyl orthoacetate with butanol. ¹H NMR spectroscopy could track the decrease of the characteristic signals of the starting materials and the appearance of new signals corresponding to the product and any intermediates. acs.orgnih.govasahilab.co.jpacs.org For example, the methine proton of the orthoacetate would have a distinct chemical shift that would diminish over time, while new signals for the acetal proton and the butoxy group of the product would emerge.

Table 1: Hypothetical ¹H NMR Data for the Formation of this compound

SpeciesFunctional GroupChemical Shift (ppm)Multiplicity
Triethyl OrthoacetateO-CH-O~5.0s
ButanolHO-CH ₂-~3.6t
This compound-O-C(CH₃)(OEt)₂~1.3s
This compound-O-CH ₂-~3.5t
This compound-OCH₂CH₃~3.4q
This compound-OCH₂CH~1.2t

Note: These are estimated values and would be confirmed by experimental data.

By acquiring spectra at various time points, kinetic data can be extracted, providing insights into the reaction mechanism. acs.orgnih.gov Furthermore, advanced techniques like DOSY (Diffusion-Ordered Spectroscopy) could help differentiate species based on their size, aiding in the identification of oligomeric byproducts.

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing

High-resolution mass spectrometry (HRMS) is an essential technique for determining the elemental composition of molecules and for elucidating reaction mechanisms by identifying intermediates and fragmentation pathways. For this compound, HRMS would provide the exact mass of the molecular ion, confirming its elemental formula (C₁₀H₂₂O₃).

In a mechanistic study, for example, of the hydrolysis of this compound, HRMS could be used to trace the pathway by identifying key intermediates. The hydrolysis proceeds via protonation of one of the oxygen atoms, followed by the loss of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. acs.orgchemistrysteps.comyoutube.com This intermediate can then be attacked by water.

The fragmentation pattern in the mass spectrum can also provide structural information. For this compound, common fragmentation pathways would involve the cleavage of C-O and C-C bonds. chemguide.co.uklibretexts.orgmiamioh.edu The stability of the resulting carbocations often dictates the major fragmentation pathways observed. libretexts.org

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound

m/z (Predicted)Putative FragmentFragmentation Pathway
189.1496[M - H]⁻Deprotonation
145.1223[M - OCH₂CH₃]⁺α-cleavage, loss of ethoxy radical
117.0910[M - OC₄H₉]⁺α-cleavage, loss of butoxy radical
73.0648[CH(OCH₂CH₃)₂]⁺Cleavage of the C-O bond to the butoxy group
57.0699[C₄H₉]⁺Butyl cation

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

By using isotopic labeling, for instance, by carrying out the hydrolysis in H₂¹⁸O, the incorporation of the labeled oxygen into the products can be tracked, providing definitive evidence for the proposed mechanism.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and the conformational flexibility of a molecule. epequip.comthermofisher.comspectroscopyonline.comsurfacesciencewestern.com For this compound, these techniques can be used to identify characteristic vibrational modes and to monitor reaction kinetics.

The FT-IR spectrum would show strong C-O stretching bands in the region of 1000-1200 cm⁻¹, characteristic of the acetal moiety. The absence of a broad O-H stretching band around 3300 cm⁻¹ would indicate the purity of the compound from alcohol starting materials. During a synthesis, the disappearance of the O-H band of butanol and the appearance of the acetal C-O bands could be monitored.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C-C skeletal vibrations of the butyl and ethyl groups. nih.gov Conformational analysis can also be performed, as different rotational isomers (conformers) would exhibit distinct vibrational frequencies. researchgate.net By studying the spectra at different temperatures, the relative stabilities of the conformers could be determined, similar to studies on n-butane. docbrown.info

Table 3: Key Vibrational Modes for this compound

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C-H stretching2850-30002850-3000
C-O stretching (acetal)1000-1200 (strong)1000-1200 (weak)
C-C stretching(weak)(strong)

Note: These are general ranges and specific frequencies would be determined experimentally.

The complementary nature of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule.

X-ray Crystallography of Co-crystals or Derivatives for Precise Structural Characterization

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule, providing information on bond lengths, bond angles, and torsion angles. pdx.edu Since this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would be challenging.

A potential strategy to overcome this is the formation of co-crystals with a suitable host molecule or the synthesis of a solid derivative. For instance, a derivative with a bulky, rigid group that promotes crystallization could be synthesized. Alternatively, co-crystallization with a compound capable of forming hydrogen bonds or other specific interactions with the ether oxygens of the acetal could be attempted.

While no crystal structure of this compound is currently available in the Cambridge Structural Database, the crystal structures of related orthoesters and their derivatives have been reported, demonstrating the feasibility of this approach for obtaining detailed structural information. acs.orgrsc.org A successful crystallographic analysis would provide unambiguous data on the preferred conformation of the molecule in the solid state, which can be compared with computational models and data from vibrational spectroscopy.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignments in Asymmetric Transformations

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. youtube.com this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum on its own.

However, if this compound were to be used as a starting material or an intermediate in an asymmetric transformation to generate a chiral product, chiroptical spectroscopy would become a critical tool. For example, if it were to react with a chiral acid catalyst, it could potentially lead to the formation of a chiral product through a stereoselective reaction.

In such a hypothetical scenario, the CD spectrum of the purified chiral product would show characteristic positive or negative bands (Cotton effects) at specific wavelengths. The sign and intensity of these bands could be used to assign the absolute configuration of the newly formed stereocenter(s) by comparing the experimental spectrum with that predicted by quantum chemical calculations or with the spectra of known related compounds. rsc.orgunipi.it This would be crucial for understanding the stereochemical course of the reaction.

Theoretical and Computational Chemistry Investigations of 1 1,1 Diethoxyethoxy Butane

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. mdpi.com These calculations provide insights into the distribution of electrons and can be used to compute a variety of reactivity descriptors that predict how a molecule will interact with other chemical species. numberanalytics.com While specific studies on 1-(1,1-diethoxyethoxy)butane are not prevalent in the literature, the principles can be applied to understand its fundamental chemical nature.

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

From these orbital energies, global reactivity descriptors can be calculated to quantify aspects of reactivity. researchgate.net These descriptors provide a framework for understanding the molecule's behavior in chemical reactions. numberanalytics.com

Key Reactivity Descriptors:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. A higher chemical potential suggests greater reactivity.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap and are generally less reactive.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is a useful measure for predicting the reactivity of electrophiles. nih.gov

The following table presents illustrative reactivity descriptors for this compound, calculated at a representative level of theory. These values are based on typical findings for similar acetal (B89532) and ether compounds.

DescriptorSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--9.8 eV
LUMO EnergyELUMO-+1.2 eV
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.3 eV
Chemical Hardnessη(ELUMO - EHOMO) / 25.5 eV
Electrophilicity Indexωμ2 / 2η1.68 eV

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

The structural flexibility of this compound, arising from the rotation around its numerous single bonds, means it can exist in a multitude of different three-dimensional shapes, or conformations. Molecular dynamics (MD) simulations are a powerful computational method used to explore this conformational landscape. uzh.ch MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. nih.gov

Conformational analysis through MD can identify the most stable, low-energy conformations and the energy barriers between them. This is crucial as the specific shape of the molecule can influence its physical properties and how it interacts with other molecules.

Furthermore, the behavior of this compound is significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute molecule and surrounding solvent molecules. easychair.org These simulations can reveal how the solvent affects conformational preferences, for instance, by forming hydrogen bonds or through steric and electrostatic interactions. mdpi.comresearchgate.net Understanding solvent effects is critical for predicting reaction outcomes and properties in solution. acs.org

The table below provides hypothetical data from a conformational analysis, highlighting the relative energies of different rotamers around a key C-O bond.

ConformerDihedral Angle (O-C-O-C)Relative Energy (kJ/mol) in VacuumRelative Energy (kJ/mol) in Water
Anti~180°0.0 (most stable)0.5
Gauche (+)~+60°2.52.0 (stabilized by solvent)
Gauche (-)~-60°2.52.0 (stabilized by solvent)

Prediction of Spectroscopic Data through First-Principles Calculations

First-principles calculations, rooted in quantum mechanics, can accurately predict various spectroscopic properties of molecules. oulu.fi This capability is invaluable for structural elucidation, allowing for direct comparison between theoretical and experimental spectra. core.ac.uk For this compound, these methods can predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus. d-nb.info Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can calculate the magnetic shielding of each nucleus, which is then converted into a chemical shift value. researchgate.net This allows for the assignment of peaks in an experimental spectrum and can help distinguish between different isomers or conformers.

IR Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. numberanalytics.com Quantum chemical frequency calculations can predict the frequencies and intensities of these vibrations. researchgate.net The resulting theoretical IR spectrum can be used to identify the presence of specific functional groups and provides a molecular fingerprint. arxiv.org Machine learning approaches are also emerging as a rapid alternative for predicting IR spectra. mit.edunih.gov

The following table shows illustrative predicted ¹H and ¹³C NMR chemical shifts and key IR vibrational frequencies for this compound.

Spectroscopy TypeAtom/GroupPredicted ValueCharacteristic Range
¹H NMRCH (acetal)4.8 ppm4.5 - 5.5 ppm
-O-CH₂- (ethoxy)3.6 ppm3.3 - 3.9 ppm
-CH₂- (butyl)1.4 ppm1.3 - 1.7 ppm
-CH₃ (ethyl/butyl)1.0 ppm0.8 - 1.2 ppm
¹³C NMRC (acetal)101 ppm90 - 110 ppm
-O-CH₂-62 ppm50 - 70 ppm
-CH₃15 ppm10 - 20 ppm
IR SpectroscopyC-O Stretch1050-1150 cm⁻¹Strong, multiple bands
C-H Stretch2850-2960 cm⁻¹Strong

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. uchicago.edu For acetals like this compound, a key reaction is acid-catalyzed hydrolysis. acs.orglibretexts.org Theoretical modeling can map out the entire reaction coordinate, identifying intermediates and, most importantly, the transition states that connect them. ucsb.edu

A transition state is the highest energy point along a reaction pathway and its structure determines the activation energy of the reaction. By calculating the energies of reactants, products, and transition states, chemists can predict reaction rates and understand factors that influence reactivity. For acetal hydrolysis, computational studies have explored the role of water molecules, not just as a nucleophile but also in stabilizing intermediates and participating in proton relays. ic.ac.ukic.ac.uk The mechanism can proceed through different pathways, such as A-1 (unimolecular) or A-2 (bimolecular), and computational analysis can help distinguish between them under various conditions. osti.gov

The table below presents hypothetical calculated energies for a simplified, two-step acid-catalyzed hydrolysis mechanism.

Reaction StepDescriptionCalculated Activation Energy (ΔG‡, kJ/mol)
Step 1: ProtonationProtonation of an ether oxygen by a hydronium ion.~20
Step 2: C-O CleavageCleavage of the protonated ethoxy group to form a carbocation intermediate.~65
Step 3: Nucleophilic AttackAttack of a water molecule on the carbocation.~10

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with a specific property, such as biological activity or chemical reactivity. youtube.comlibretexts.org Instead of studying a single molecule in depth, QSAR analyzes a dataset of related molecules to build a predictive model. nih.gov

For this compound, a QSAR study would involve synthesizing or computationally generating a series of analogues with varied structural features (e.g., different alkyl chains or alkoxy groups). nih.gov For each analogue, a set of numerical descriptors would be calculated. These can include:

Physicochemical descriptors: such as logP (hydrophobicity), molecular weight, and molar refractivity.

Electronic descriptors: derived from quantum chemical calculations, like dipole moment or atomic charges.

Topological descriptors: which describe the connectivity of atoms in the molecule.

A mathematical model is then created to relate these descriptors to an experimentally measured (or computationally predicted) reactivity, such as the rate of hydrolysis. nih.gov A validated QSAR model can then be used to predict the reactivity of new, untested analogues, guiding the design of molecules with desired properties. nih.gov

The following table illustrates a hypothetical QSAR equation for predicting the hydrolysis rate constant (log k) for a series of acetal analogues.

Hypothetical QSAR Model: log(k) = c₀ + c₁X₁ + c₂X₂ + ...
Descriptor (Xᵢ)Coefficient (cᵢ)Description of Influence
logP (Hydrophobicity)-0.25Increased hydrophobicity slightly decreases the hydrolysis rate.
Sterimol B5 (Steric Parameter)-0.40Increased steric bulk around the acetal carbon significantly decreases the rate.
LUMO Energy-0.15A lower LUMO energy (greater electrophilicity) correlates with a faster rate.
(Constant, c₀)2.10Baseline reactivity for the series.

Synthetic Exploration and Mechanistic Comparison of Derivatives and Analogues

Synthesis of Analogues with Modified Alkyl Chains

The synthesis of analogues of 1-(1,1-diethoxyethoxy)butane with varied alkyl chains originating from the aldehyde precursor can be achieved through acid-catalyzed acetalization. This reaction typically involves the treatment of an aldehyde with an excess of an alcohol in the presence of an acid catalyst, with the removal of water to drive the equilibrium towards the acetal (B89532) product. wikipedia.orgorganicchemistrytutor.com For the synthesis of a homologous series of 1-(1,1-diethoxyethoxy)alkanes, the corresponding aliphatic aldehyde (e.g., propanal, pentanal, etc.) would be reacted with ethanol (B145695).

The general synthetic route can be depicted as follows:

R-CHO + 2 CH₃CH₂OH ⇌ R-CH(OCH₂CH₃)₂ + H₂O (in the presence of an acid catalyst)

Where 'R' represents different alkyl chains (e.g., ethyl, propyl, pentyl).

While specific kinetic data for the synthesis of a homologous series starting from butyraldehyde (B50154) is not extensively documented in readily available literature, general principles of acetal formation suggest that steric hindrance plays a significant role. researchgate.netbyjus.com As the length and branching of the alkyl chain (R) on the aldehyde increase, the rate of acetal formation is expected to decrease due to increased steric hindrance around the carbonyl carbon, making the nucleophilic attack by ethanol more difficult.

Table 1: Predicted Relative Reactivity in the Synthesis of 1,1-Diethoxyalkanes with Varying Alkyl Chains

Aldehyde PrecursorAlkyl Chain (R)Predicted Relative Rate of Acetal Formation
PropanalCH₃CH₂-Highest
Butanal CH₃CH₂CH₂- High
PentanalCH₃CH₂CH₂CH₂-Moderate
2-Methylpropanal(CH₃)₂CH-Lower
2,2-Dimethylpropanal(CH₃)₃C-Lowest

Preparation and Reactivity Studies of Derivatives with Varied Acetal Moieties

The preparation of derivatives of this compound with varied acetal moieties involves the reaction of butyraldehyde with different alcohols. For instance, reacting butyraldehyde with methanol, propanol, or isopropanol (B130326) would yield 1,1-dimethoxybutane, 1,1-dipropoxybutane, and 1,1-diisopropoxybutane, respectively. The synthesis of mixed acetals, containing two different alkoxy groups, can also be achieved, though it often results in a mixture of products. wikipedia.org

The reactivity of these derivatives, particularly their stability towards hydrolysis, is a key area of investigation. The acid-catalyzed hydrolysis of acetals is the reverse of their formation and proceeds through a protonated hemiacetal intermediate to regenerate the aldehyde and the corresponding alcohols. masterorganicchemistry.comorganicchemistrytutor.comchemistrysteps.com The rate of this hydrolysis is sensitive to both electronic and steric effects of the alkoxy groups.

Electron-donating groups on the alcohol can stabilize the carbocation intermediate formed during hydrolysis, thus accelerating the reaction. Conversely, bulkier alcohol moieties can introduce steric hindrance, which may either accelerate hydrolysis by relieving steric strain in the transition state or decelerate it by hindering the approach of water. Studies on the hydrolysis of various acetals have shown that both factors are at play. cdnsciencepub.com

Table 2: Predicted Relative Hydrolysis Rates of Butyraldehyde Acetals with Varied Acetal Moieties

Acetal DerivativeAlcohol MoietyPredicted Relative Rate of Acid-Catalyzed HydrolysisPrimary Influencing Factor
1,1-DimethoxybutaneMethanolHighLess steric hindrance
1,1-Diethoxybutane Ethanol Moderate Baseline
1,1-DipropoxybutanePropanolLowerIncreased steric hindrance
1,1-DiisopropoxybutaneIsopropanolLowestSignificant steric hindrance

This table illustrates the expected trends based on general knowledge of acetal hydrolysis, as a direct comparative study with quantitative kinetic data for this specific series is not widely published.

Comparative Mechanistic Investigations of Structurally Related Compounds

The mechanism of acid-catalyzed hydrolysis of acetals and orthoesters has been a subject of extensive study. acs.orgacs.org The generally accepted mechanism for acetal hydrolysis involves a two-step process:

Protonation of one of the alkoxy groups, followed by its departure as an alcohol to form a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step. researchgate.netyoutube.com

Nucleophilic attack of water on the oxocarbenium ion to form a hemiacetal, which then rapidly equilibrates to the corresponding aldehyde and alcohol. masterorganicchemistry.comchemistrysteps.com

For orthoesters, the hydrolysis mechanism is similar but involves an additional step. The initial hydrolysis yields an ester and an alcohol. acs.org The rate of hydrolysis is strongly influenced by the stability of the intermediate carbocation.

Comparative studies have shown that the structure of the reactants significantly impacts the reaction mechanism and rate. For instance, the hydrolysis of bicyclic orthoesters has been shown to proceed with a high degree of stereoelectronic control. cdnsciencepub.com The orientation of the lone pair orbitals on the remaining oxygen atoms relative to the leaving group plays a crucial role in the cleavage of the carbon-oxygen bond.

Furthermore, studies on the hydrolysis of a series of acetals with varying substituents have demonstrated a clear correlation between the electronic properties of the substituents and the rate of hydrolysis. Electron-donating groups stabilize the developing positive charge on the central carbon in the transition state, leading to a faster reaction. nih.gov

Elucidation of Structure-Reactivity Relationships within the Family of this compound Analogues

The relationship between the structure of this compound analogues and their reactivity can be rationalized by considering the electronic and steric effects within the molecule.

Effect of the Alkyl Chain: As discussed in section 7.1, increasing the length of the n-alkyl chain (from propyl to pentyl, for example) is expected to have a relatively minor electronic effect on the acetal center. However, branching in the alkyl chain, particularly at the α- or β-position to the acetal carbon, would introduce significant steric hindrance. This steric bulk would likely decrease the rate of both formation and hydrolysis of the acetal by impeding the approach of the alcohol or water nucleophile, respectively.

Effect of the Acetal Moiety: The nature of the alkoxy groups has a more pronounced electronic and steric influence on reactivity.

Electronic Effects: Replacing the ethoxy groups with more electron-donating alkoxy groups would stabilize the intermediate oxocarbenium ion, thereby increasing the rate of acid-catalyzed hydrolysis. Conversely, electron-withdrawing groups on the alcohol moiety would destabilize the carbocation and slow down the hydrolysis.

Steric Effects: Increasing the steric bulk of the alkoxy groups (e.g., from methoxy (B1213986) to ethoxy to isopropoxy) generally leads to a decrease in the rate of hydrolysis. researchgate.net This is attributed to the increased steric hindrance in the transition state.

These structure-reactivity relationships can be quantified using linear free-energy relationships (LFER), such as the Hammett equation for electronically varied systems, although such detailed studies for a homologous series of simple aliphatic acetals are not commonly found in the literature. The general principles, however, provide a robust framework for predicting the reactivity of novel analogues of this compound.

Table 3: Summary of Structure-Reactivity Relationships for 1-(1,1-Dialkoxy)alkane Analogues

Structural ModificationPredicted Effect on Rate of HydrolysisRationale
Increasing n-alkyl chain lengthMinor decreaseSlight increase in steric hindrance
Branching in the alkyl chainSignificant decreaseIncreased steric hindrance
Increasing electron-donating nature of alkoxy groupIncreaseStabilization of oxocarbenium ion intermediate
Increasing steric bulk of alkoxy groupDecreaseIncreased steric hindrance in the transition state

This table summarizes the expected qualitative relationships based on established mechanistic principles of acetal hydrolysis.

Future Directions and Emerging Research Frontiers

Integration of 1-(1,1-Diethoxyethoxy)butane Chemistry into Continuous Flow Synthesis

Continuous flow synthesis is rapidly becoming a cornerstone of modern chemical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. The synthesis of acetals, including structures analogous to this compound, has been successfully demonstrated in flow chemistry systems. nih.govdurham.ac.uk For instance, the synthesis of 1,1-diethoxyethane from ethanol (B145695) and acetaldehyde (B116499) has been studied in a continuous flow reactor using a solid acid catalyst like Amberlyst 15. researchgate.net Similarly, butane-2,3-diacetal protected building blocks have been synthesized in high yields using microreactors, often incorporating solid-supported reagents for in-line purification. nih.govdurham.ac.uk

Future research will likely focus on adapting these methodologies for the continuous production of this compound. This would involve the reaction of butanol and potentially an orthoester like triethyl orthoacetate in a packed-bed reactor containing a solid acid catalyst. Key research areas will include catalyst stability, optimization of reaction parameters (temperature, flow rate, stoichiometry), and managing the removal of byproducts like ethanol to drive the reaction equilibrium. The development of such a process for this compound could offer superior yields and purity compared to batch methods. nih.gov

Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis of Acetals

ParameterConventional Batch SynthesisPotential Continuous Flow Synthesis
Catalyst Homogeneous acids (e.g., H₂SO₄, HCl) nih.govHeterogeneous solid acids (e.g., Amberlyst 15, zeolites) researchgate.nettandfonline.com
Byproduct Removal Dean-Stark apparatus, desiccants wikipedia.orgIn-line separation, membrane pervaporation
Scalability Limited, potential for thermal runawayHigh, improved heat and mass transfer
Safety Handling of corrosive acids, large solvent volumesEncapsulated catalysts, smaller reaction volumes
Productivity Lower space-time yieldHigher space-time yield, potential for automation

Applications in Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. nih.gov While specific enzymes for transforming this compound have not been identified, the broader field of enzyme-mediated reactions on acetals and their precursors presents significant opportunities. Lipases and esterases are frequently used for the kinetic resolution of chiral alcohols and the desymmetrization of diols, which are potential building blocks for chiral acetals. nih.gov

Future research could explore the enzymatic hydrolysis or formation of this compound. For example, hydrolases could be engineered to selectively cleave one of the ethoxy groups, potentially leading to a chiral hemiacetal intermediate. This approach would be invaluable for asymmetric synthesis. Furthermore, enzymes could be employed in cascade reactions where an alcohol is first generated biocatalytically and then, in the same pot, reacted to form the target acetal (B89532), streamlining complex synthetic sequences. nih.gov

Development of Novel Reaction Discoveries and Methodologies

The synthesis of acetals is a mature field, yet innovation continues. tandfonline.comacs.org Recent advancements include the use of novel catalytic systems that operate under milder and more environmentally friendly conditions. nih.gov For example, catalysts like zirconium tetrachloride and various metal complexes have proven highly efficient for acetalization. organic-chemistry.org Photochemical methods using catalysts such as Eosin Y under visible light have also emerged for the neutral-condition synthesis of acetals. organic-chemistry.org

For this compound, future research could focus on developing new synthetic routes that avoid harsh acidic conditions, which can be incompatible with sensitive functional groups. nih.gov This might involve exploring Lewis acid-catalyzed additions to vinyl ethers or employing organocatalysts. Another frontier is the use of this compound itself as a reactive intermediate. Its orthoester-like structure makes it a potential donor of an ethoxybutyl group in reactions with nucleophiles, expanding its utility beyond a simple protecting group. Research into its reactivity with silyl (B83357) enol ethers, indoles, or other carbon nucleophiles could unveil novel C-C bond-forming reactions.

Advanced Theoretical Predictions for Unexplored Reactivity Patterns

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, potentially saving significant laboratory time and resources. epa.govyoutube.com Theoretical studies on acetal formation and hydrolysis have elucidated reaction mechanisms and the influence of structure on equilibrium. epa.govresearchgate.net For instance, computational models can predict the stability of oxocarbenium ion intermediates, which are key in acetal substitution reactions, and explain observed stereoselectivities. researchgate.net

Applying advanced theoretical methods, such as Density Functional Theory (DFT), to this compound could predict its conformational preferences, bond dissociation energies, and transition states for various potential reactions. Such studies could identify unexplored reactivity patterns, for instance, by calculating the activation barriers for its reaction with different classes of nucleophiles or its potential for intramolecular rearrangements. This predictive power can guide experimental work, focusing efforts on the most promising reaction pathways and catalyst systems. youtube.com

Table 2: Potential Theoretical Research Areas for this compound

Research AreaComputational MethodPotential Insights
Reaction Mechanism Density Functional Theory (DFT)Elucidation of transition states and intermediates in formation and hydrolysis.
Conformational Analysis Molecular Mechanics (MM), DFTPrediction of stable conformers and their influence on reactivity.
Catalyst Interaction Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling interactions with catalyst surfaces or active sites to guide catalyst design.
Reactivity Prediction Frontier Molecular Orbital (FMO) TheoryIdentifying sites for nucleophilic or electrophilic attack.

Potential for Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is a key process in this field, leading to the spontaneous formation of ordered structures. While acetals are not the most common functional groups in this area, their ability to participate in hydrogen bonding (as acceptors) and their potential for reversible formation and hydrolysis under specific conditions (e.g., pH change) make them intriguing candidates for dynamic systems.

Research has shown that supramolecular hosts can encapsulate and catalyze the hydrolysis of acetals, with the reaction mechanism shifting from A-1 to A-2 within the host's cavity. nih.govacs.org This suggests that this compound could be a guest molecule in specifically designed molecular containers, allowing for controlled release or reaction. Furthermore, orthoesters, which are structurally related to this compound, are used in the synthesis of poly(ortho esters). nih.gov These polymers are often biocompatible and have applications in drug delivery, where their hydrolysis rate can be tuned. nih.gov Future work could explore the incorporation of the this compound moiety into polymers or gels, creating materials whose properties (e.g., degradation, swelling) can be controlled by pH, leading to applications in smart materials and self-assembling systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.